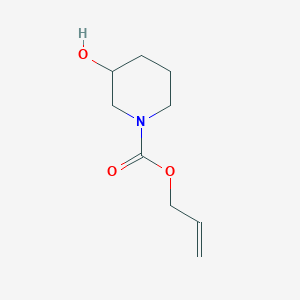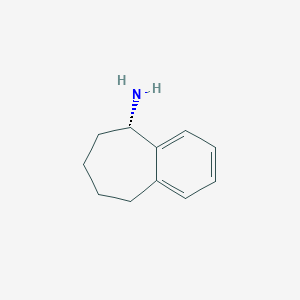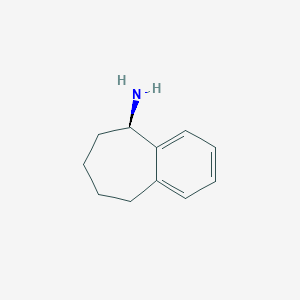![molecular formula C12H13Cl2NO2 B7895235 [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7895235.png)
[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid: is a synthetic organic compound that features a cyclopropyl group, a dichlorobenzyl moiety, and an amino-acetic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of alkenes with carbenes, such as methylene, under controlled conditions.
Introduction of the Dichlorobenzyl Moiety: This step involves the chlorination of benzyl compounds to introduce chlorine atoms at the 2 and 3 positions.
Amino-Acetic Acid Formation: The final step involves the reaction of the dichlorobenzyl compound with glycine or its derivatives under suitable conditions to form the amino-acetic acid structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially reducing the chlorine atoms to hydrogen.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Benzyl derivatives with reduced chlorine atoms.
Substitution Products: Various substituted amino-acetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as a building block in the synthesis of more complex organic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity to these targets, while the dichlorobenzyl moiety can influence the compound’s overall stability and reactivity. The amino-acetic acid structure allows for interactions with biological molecules, facilitating its role in various biochemical pathways.
Comparación Con Compuestos Similares
Cyclopropene Derivatives: These compounds share the cyclopropyl group and exhibit similar reactivity in chemical reactions.
Dichlorobenzyl Compounds: Compounds with dichlorobenzyl moieties have comparable chemical properties and applications.
Amino-Acetic Acid Derivatives: These compounds have similar biological activities due to the presence of the amino-acetic acid structure.
Uniqueness: What sets [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-8(12(10)14)6-15(7-11(16)17)9-4-5-9/h1-3,9H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRZQTVOWEPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B7895188.png)



![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7895215.png)

![[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7895231.png)
![[Methyl-(1-phenyl-propyl)-amino]-acetic acid](/img/structure/B7895233.png)
![[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7895236.png)


